Potassium trifluoro[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]boranuide
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Overview
Description
Potassium trifluoro[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]boranuide is a chemical compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts significant stability and reactivity. The presence of the oxan-4-yl group and the trifluoroborate moiety further enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]boranuide typically involves the functionalization of the bicyclo[1.1.1]pentane framework. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often require the use of electron-withdrawing groups and leaving groups to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic approaches such as carbene insertion and radical addition. These methods are chosen for their practicality and scalability, allowing for the efficient production of the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoroborate moiety can undergo substitution reactions with different nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted bicyclo[1.1.1]pentane compounds.
Scientific Research Applications
Potassium trifluoro[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]boranuide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in the study of molecular interactions and biological pathways.
Mechanism of Action
The mechanism of action of potassium trifluoro[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]boranuide involves its interaction with specific molecular targets and pathways. The trifluoroborate moiety can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. The bicyclo[1.1.1]pentane framework provides stability and rigidity, allowing the compound to interact with biological molecules in a specific manner.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro[3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide
- Potassium trifluoro[3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl]boranuide
- Potassium trifluoro[3-phenylbicyclo[1.1.1]pentan-1-yl]boranuide
Uniqueness
Potassium trifluoro[3-(oxan-4-yl)bicyclo[1.1.1]pentan-1-yl]boranuide is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C10H15BF3KO |
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Molecular Weight |
258.13 g/mol |
IUPAC Name |
potassium;trifluoro-[3-(oxan-4-yl)-1-bicyclo[1.1.1]pentanyl]boranuide |
InChI |
InChI=1S/C10H15BF3O.K/c12-11(13,14)10-5-9(6-10,7-10)8-1-3-15-4-2-8;/h8H,1-7H2;/q-1;+1 |
InChI Key |
RSXXJSJVAGOLDN-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C12CC(C1)(C2)C3CCOCC3)(F)(F)F.[K+] |
Origin of Product |
United States |
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